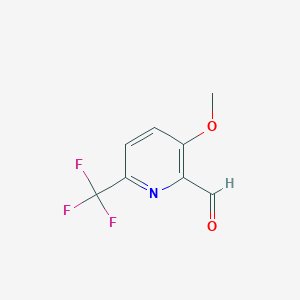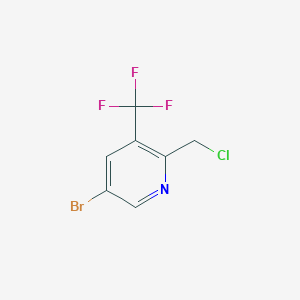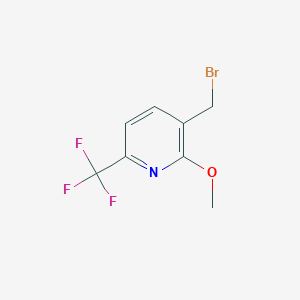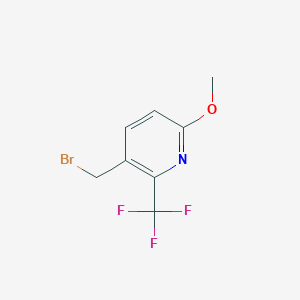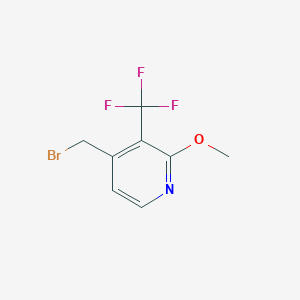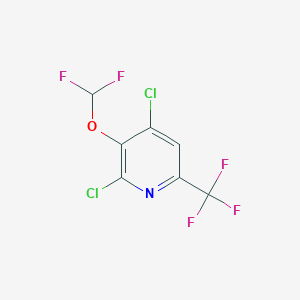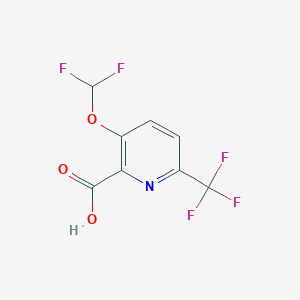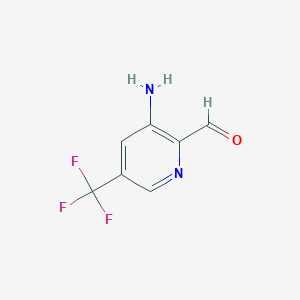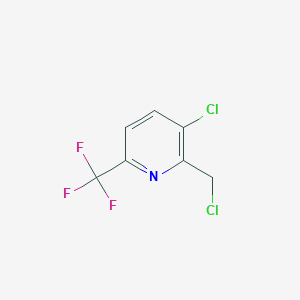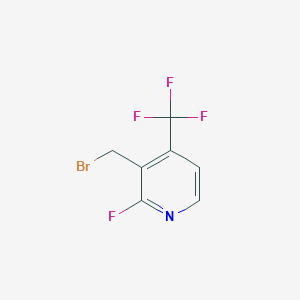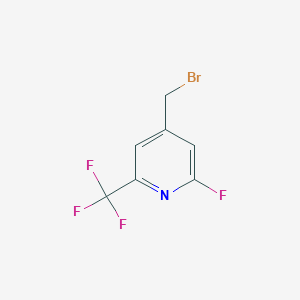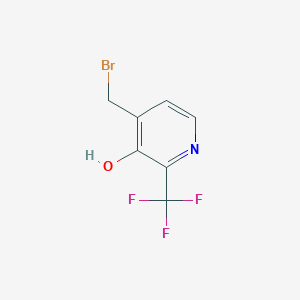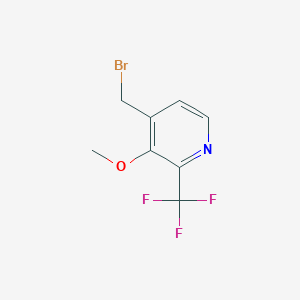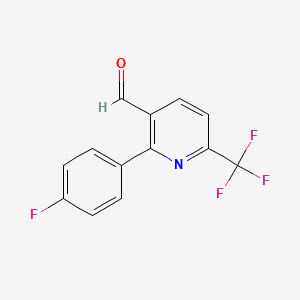
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol
描述
“(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound that belongs to the class of trifluoromethylpyridines . It contains a pyridine ring, a trifluoromethyl group, and a methanol group .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol” includes a pyridine ring, a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a methanol group . The presence of these groups bestows many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用
Biocatalytic Synthesis
Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (a derivative of the subject compound) in a water-cyclohexane system using recombinant Escherichia coli. They achieved efficient synthesis with a yield of 99.6% and an enantiomeric excess of over 99% in just 80 minutes, significantly faster than traditional methods (Chen et al., 2021).
Production of Chiral Intermediates
Ni et al. (2012) reported on the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a key chiral intermediate of the anti-allergic drug Betahistine. They isolated carbonyl reductase-producing microorganisms from soil, achieving 86.7% enantiomeric excess and 92.1% yield in an aqueous two-phase system (Ni, Zhou, & Sun, 2012).
Solubility Studies
Wang et al. (2018) measured the solubility of 2-chloro-3-(trifluoromethyl)pyridine (CTP) in various organic solvents. They found that solubility increases with temperature and is related to the polarity of the solvents, providing essential data for solvent selection in synthesis processes (Wang, Xing, Xu, & Liu, 2018).
Catalysis and Complex Synthesis
Kermagoret and Braunstein (2008) synthesized dinuclear complexes using 2-pyridyl methanol derivatives, including compounds related to our target molecule. These complexes were applied in ethylene oligomerization, showing high turnover frequencies and demonstrating potential applications in catalysis (Kermagoret & Braunstein, 2008).
Molecular Structure Analysis
Lakshminarayana et al. (2009) studied the crystal and molecular structure of a compound closely related to our target molecule. Such studies are crucial in understanding the physical and chemical properties of these compounds, which can influence their application in various fields (Lakshminarayana et al., 2009).
未来方向
Trifluoromethylpyridines, including “(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
属性
IUPAC Name |
[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSWXQKZWKMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



